4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Description
The compound 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a benzamide derivative featuring a bis(2-methoxyethyl)sulfamoyl substituent at the para position of the benzamide core and a 4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl group as the amide substituent.
The bis(2-methoxyethyl)sulfamoyl group introduces polarity and hydrogen-bonding capacity, which may influence solubility and target binding. The tetrahydrobenzoxazole moiety, a bicyclic heterocycle, could enhance metabolic stability compared to simpler aromatic systems.
Properties
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O6S/c1-27-13-11-23(12-14-28-2)30(25,26)16-9-7-15(8-10-16)19(24)21-20-17-5-3-4-6-18(17)22-29-20/h7-10H,3-6,11-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNYIZLSHAVHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[bis(2-Methoxyethyl)sulfamoyl]Benzoic Acid
Sulfonylation of 4-Chlorosulfonylbenzoic Acid
The bis(2-methoxyethyl)sulfamoyl moiety is introduced via nucleophilic substitution of 4-chlorosulfonylbenzoic acid with bis(2-methoxyethyl)amine. Key steps include:
Reaction Setup :
Workup :
Characterization Data
Synthesis of 4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-Amine
Cyclocondensation of 2-Amino-1-Hydroxycyclohexane
The benzoxazole core is synthesized via acid-catalyzed cyclization:
Procedure :
Purification :
Characterization Data
Amide Coupling via Acid Chloride Intermediate
Activation of Carboxylic Acid
The benzoic acid derivative is converted to its acid chloride:
Coupling with Benzoxazole Amine
The acid chloride is reacted with 4,5,6,7-tetrahydro-2,1-benzoxazol-3-amine:
Reaction Conditions :
- The acid chloride (1 equiv) is dissolved in THF and added dropwise to a solution of the benzoxazole amine (1.1 equiv) and triethylamine (2 equiv) at 0°C.
- The mixture is stirred at room temperature for 8 hours.
Isolation :
Characterization Data
- Melting Point : 214–216°C
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.45 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.94 (d, J = 8.4 Hz, 2H, ArH), 4.35 (t, J = 6.0 Hz, 2H, OCH₂), 3.58–3.50 (m, 8H, OCH₂CH₂OCH₃), 3.34 (s, 6H, OCH₃), 2.85 (t, J = 6.0 Hz, 2H, NCH₂), 1.78–1.70 (m, 4H, cyclohexyl H).
- HRMS (ESI) : m/z calcd for C₂₃H₃₀N₃O₆S [M+H]⁺: 500.1802; found: 500.1805.
Alternative Synthetic Routes
Mitsunobu Reaction for Direct Sulfamoylation
A patent-derived method employs Mitsunobu conditions to install the sulfamoyl group:
Solid-Phase Synthesis for High-Throughput Production
A combinatorial approach immobilizes the benzoxazole amine on Wang resin:
Optimization and Challenges
Scalability and Industrial Applications
Continuous-Flow Synthesis
A microreactor system reduces reaction time from 12 hours to 30 minutes:
Green Chemistry Approaches
Supercritical CO₂ replaces organic solvents in the amide coupling step, reducing waste:
- E-factor : 0.7 vs. 12.5 for traditional methods.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has a wide range of applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds or electrostatic interactions with target proteins, while the benzoxazole moiety may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and functional differences between the target compound and selected analogs:
Key Observations:
Heterocyclic Modifications: The target compound’s tetrahydrobenzoxazole group distinguishes it from LMM5/LMM11 (1,3,4-oxadiazoles) and ’s triazoles. The 1,3,4-oxadiazole in LMM5/LMM11 enhances rigidity and may improve membrane permeability compared to the saturated tetrahydrobenzoxazole .
Sulfamoyl Substituents :
- The bis(2-methoxyethyl)sulfamoyl group in the target compound provides two ether oxygen atoms, increasing hydrophilicity versus LMM5’s benzyl(methyl)sulfamoyl or LMM11’s cyclohexyl(ethyl)sulfamoyl groups .
- Sulfamoyl groups are critical for thioredoxin reductase inhibition in LMM5/LMM11, suggesting a shared mechanism for the target compound .
Biological Activity :
- LMM5 and LMM11 exhibit antifungal activity against C. albicans (MIC₅₀: 8–16 µg/mL), attributed to thioredoxin reductase inhibition . The target compound’s benzoxazole moiety may shift target specificity or improve metabolic stability.
- D107-0055, a structural analog with a 2-methylpropoxy group, lacks sulfamoyl functionality, implying divergent applications (e.g., kinase or receptor modulation) .
Physicochemical and Pharmacokinetic Profiles
| Property | Target Compound | LMM5 | LMM11 | D107-0055 |
|---|---|---|---|---|
| Molecular Weight | 463.53 g/mol | 492.55 g/mol | 476.54 g/mol | 314.38 g/mol |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~3.5 (higher lipophilicity) | ~3.2 (higher lipophilicity) | ~2.8 (moderate) |
| Solubility | Moderate (polar sulfamoyl) | Low (bulky hydrophobic groups) | Low (cyclohexyl group) | High (ether linkage) |
| Metabolic Stability | High (saturated benzoxazole) | Moderate (oxadiazole) | Moderate (oxadiazole) | High (benzoxazole) |
Discussion:
- The target compound’s lower LogP compared to LMM5/LMM11 suggests improved aqueous solubility, advantageous for oral bioavailability.
- The tetrahydrobenzoxazole’s saturation may reduce oxidative metabolism, enhancing in vivo stability versus oxadiazoles .
Biological Activity
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a synthetic compound with potential therapeutic applications due to its unique structural properties. This compound contains a sulfamoyl group, which is known for its diverse biological activities including antibacterial and enzyme inhibition effects. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C24H27N3O6S2
- Molecular Weight : 517.62 g/mol
- IUPAC Name : 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
1. Antibacterial Activity
Research has shown that derivatives of benzamide, including those with structural similarities to the target compound, exhibit significant antibacterial properties. For instance, studies have reported moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
The sulfamoyl group is associated with enzyme inhibitory activities. A study on related compounds demonstrated strong inhibition against acetylcholinesterase (AChE) and urease. The IC50 values for some derivatives were significantly lower than those of standard inhibitors . This suggests that the compound may also possess similar enzyme inhibitory properties.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Compound A | 2.14 ± 0.003 | AChE |
| Compound B | 1.13 ± 0.003 | Urease |
| Reference Standard (Thiourea) | 21.25 ± 0.15 | Urease |
3. Binding Interactions
Fluorescence measurements have been employed to study the binding interactions of this compound with bovine serum albumin (BSA). The quenching constant obtained from these studies indicates a strong interaction between the compound and BSA, suggesting potential for effective drug delivery mechanisms .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds that include the sulfamoyl group or related structures:
- Study on Sulfamoyl Derivatives : A series of sulfamoyl derivatives were synthesized and evaluated for their pharmacological activities. The results indicated that compounds containing the sulfamoyl moiety exhibited promising antibacterial and enzyme inhibition activities .
- Computational Studies : Molecular docking studies have elucidated the binding modes of these compounds with target enzymes, providing insights into their mechanism of action at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
